molecular formula C10H9Cl2NO2 B1397743 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile CAS No. 869882-16-6

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Cat. No. B1397743
M. Wt: 246.09 g/mol
InChI Key: AZUUAIVVBYHHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 869882-16-6 . It has a molecular weight of 246.09 . The IUPAC name for this compound is (2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile” can be represented by the linear formula: C10H9Cl2NO2 . The InChI code for this compound is 1S/C10H9Cl2NO2/c1-14-7-5-8(15-2)10(12)6(3-4-13)9(7)11/h5H,3H2,1-2H3 .

Scientific Research Applications

Applications in Polymerization

  • Increased Polymerization Rate : A study showed that acetonitrile acts as a labile ligand for copper, enhancing the polymerization rate of certain phenols. This indicates potential applications in the development of new polymer materials (Gamez et al., 2001).

Applications in Organometallic Chemistry

  • Formation of Complexes : Chloro- and dimethylphenoxy triorganostannanes react with certain compounds in acetonitrile to form pentacoordinate stannate complexes. This finding could be significant in the synthesis of new organometallic compounds (Suzuki et al., 1990).

Photodegradation Studies

  • Decomposition in Dimethoxy Curcuminoids : Research on the photodegradation of dimethoxy curcuminoids in acetonitrile solution revealed dependency on the position of the methoxy group, leading to various degradation products. This study could inform the stability and degradation pathways of similar compounds (Galer & Šket, 2015).

Applications in Organic Synthesis

  • Synthesis of Cyanoxime : Oximino(2,6-dichlorophenyl)acetonitrile, a compound belonging to the cyanoximes family, was synthesized and characterized. Its potential as a potent inhibitor of Carbonyl Reductase enzyme highlights its relevance in medical research (Amankrah et al., 2021).

Applications in Electrochemistry

  • Anodic Oxidation Studies : A study on the anodic oxidation of various substituted phenols in acetonitrile showed different product formations based on solution conditions. These findings are relevant for electrochemical applications and the synthesis of electroactive materials (Richards & Evans, 1977).

properties

IUPAC Name

2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-14-7-5-8(15-2)10(12)6(3-4-13)9(7)11/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUUAIVVBYHHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)CC#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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